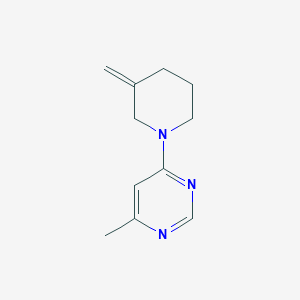

4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine is a heterocyclic compound that features both pyrimidine and piperidine rings Pyrimidine is an important electron-rich aromatic heterocycle, and piperidine is a six-membered heterocycle containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the regioselective Suzuki−Miyaura cross-coupling reaction. For instance, 2,4-dichloro-5-methylpyrimidine can undergo a regioselective Suzuki−Miyaura cross-coupling with an appropriate boronic acid derivative using a palladium catalyst and a base in an aqueous dioxane solution at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce the corresponding piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Recent studies have highlighted the potential of 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine as a cognitive enhancer. Research indicates that compounds with similar structures can elevate cyclic guanosine monophosphate (cGMP) levels in the brain, which is crucial for synaptic plasticity and cognitive function. For instance, a related compound, PF-04447943, has demonstrated procognitive activity in rodent models and synaptic stabilization in transgenic mouse models of Alzheimer's disease .

Key Findings:

- Cognitive Enhancement: Elevation of cGMP levels may improve cognitive functions.

- Animal Models: Efficacy shown in rodent models, suggesting potential for human application.

Antimicrobial Activity

The compound's structural features suggest potential applications against various pathogens. Similar pyrimidine derivatives have been explored for their antibacterial and antifungal properties. For example, studies on related compounds have shown significant activity against Mycobacterium tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.195 μM .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Type | MIC (μM) | Pathogen |

|---|---|---|

| Pyrimidine Derivative A | <0.195 | M. tuberculosis |

| Piperidine Derivative B | 0.25 | Multi-drug resistant strains |

| Imidazopyridine Derivative C | ≤0.006 | M. tuberculosis |

Case Study 1: Cognitive Enhancer Development

A study focused on the development of PDE9A inhibitors, including derivatives of pyrimidines, demonstrated that these compounds could significantly improve memory retention and cognitive performance in animal models. The study utilized behavioral tests to assess learning and memory, confirming the effectiveness of these compounds in enhancing cognitive functions .

Case Study 2: Antitubercular Activity

Research involving the synthesis of various heterocyclic compounds revealed that certain derivatives of pyrimidines exhibited potent anti-TB activity. In vitro tests showed that these compounds could effectively inhibit the growth of Mycobacterium tuberculosis, providing a basis for further development into therapeutic agents against tuberculosis .

Wirkmechanismus

The mechanism of action of 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting enzymes or modulating receptor activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichloro-5-methylpyrimidine: A precursor in the synthesis of 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine.

Piperidine derivatives: Compounds containing the piperidine ring, which are widely used in pharmaceuticals.

Uniqueness

This compound is unique due to its combination of pyrimidine and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.

Biologische Aktivität

4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by its pyrimidine core, which is substituted with a methyl group and a 3-methylidenepiperidine moiety. The presence of these functional groups may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : The compound could bind to receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains and fungi. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Candida albicans | 0.8 μg/mL |

These results indicate that the compound possesses significant antimicrobial potential, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Studies

- Case Study on Antimicrobial Efficacy : In a recent study, this compound was tested against multi-drug resistant strains of Mycobacterium tuberculosis. The compound exhibited an MIC of 0.22 μg/mL, demonstrating potential as an anti-tubercular agent .

- Case Study on Anticancer Properties : A study involving the treatment of MCF-7 cells with varying concentrations of the compound showed a dose-dependent reduction in cell viability, with IC50 values around 10 μM after 48 hours of treatment .

Research Findings

Several research articles have documented the synthesis and biological evaluation of this compound:

- Synthesis : The synthesis involves multi-step reactions that include the formation of the pyrimidine ring followed by functionalization with piperidine derivatives .

- Biological Evaluation : Studies have confirmed that the compound elevates intracellular cGMP levels, which may contribute to its neuroprotective effects observed in animal models .

Eigenschaften

IUPAC Name |

4-methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-9-4-3-5-14(7-9)11-6-10(2)12-8-13-11/h6,8H,1,3-5,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPPNOMBKQHWJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCCC(=C)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.